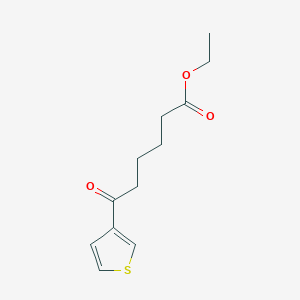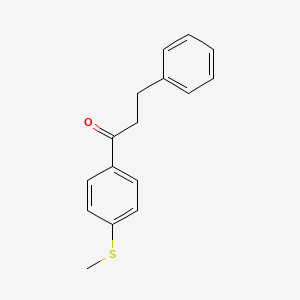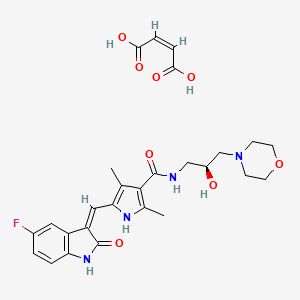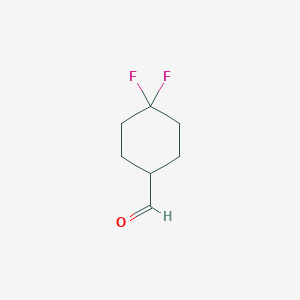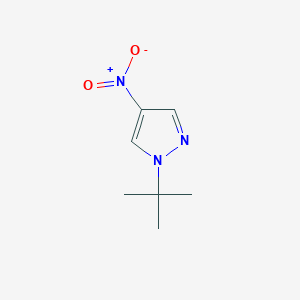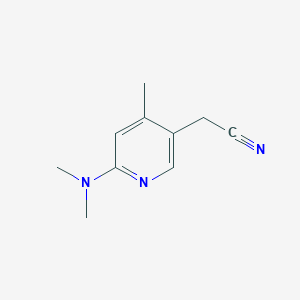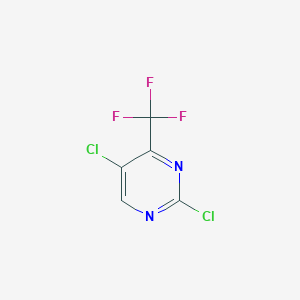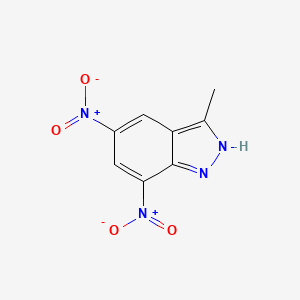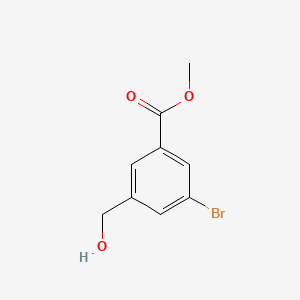![molecular formula C12H18O3 B1312742 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- CAS No. 119649-45-5](/img/structure/B1312742.png)
1-Butanol, 4-[(4-methoxyphenyl)methoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” is also known as “4-(4-Methoxyphenyl)-1-butanol”. It has a molecular formula of C11H16O2 and a molecular weight of 180.2435 . The IUPAC Standard InChI is InChI=1S/C11H16O2/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3 .
Molecular Structure Analysis
The molecular structure of “1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” consists of a butanol backbone with a methoxyphenyl group attached via an ether linkage . This structure can be represented as CH3OC6H4(CH2)4OH .Chemical Reactions Analysis
One known reaction involving “1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” is its decay in water via Cα-H deprotonation, which has been kinetically investigated by pulse radiolysis .Physical And Chemical Properties Analysis
“1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” is a solid at room temperature. It has a refractive index of n20/D 1.526 (lit.), a boiling point of 160-161 °C/8 mmHg (lit.), a melting point of 3-4 °C (lit.), and a density of 1.042 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Stereochemical Analysis in Himalayan Taxus Baccata : Compounds related to 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-, such as 4-(4′-Hydroxyphenyl)-2 R -butanol and 4-(3′-methoxy-4′-hydroxy- phenyl)-2 R -butanol, were isolated from Himalayan Taxus baccata. These compounds' stereochemistry was determined through enzymatic reduction (Das et al., 1993).
Glycosides Synthesis from Pinus Sylvestris : The synthesis of monoaryl and cyclohexenone glycosides from needles of Pinus sylvestris involved compounds like 4-(4′-hydroxyphenyl)-2-butanone and its 3′-methoxy derivative, closely related to 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- (Andersson & Lundgren, 1988).
Nucleophilic Substitution and Elimination Reactions : Studies on the reactions of 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives, closely related to 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-, in aqueous solutions reveal insights into the mechanisms of nucleophilic substitution and elimination reactions at tertiary carbon (Toteva & Richard, 1996).
Continuous Flow Synthesis : A study on the scalable continuous flow synthesis of 4-aryl-2-butanone derivatives, including compounds closely related to 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-, provides an efficient method for producing these chemicals on an industrial scale (Viviano et al., 2011).
Organic Solvent-Free Synthesis Process : An organic solvent-free process was developed for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, an intermediate in the synthesis of LY518674, using compounds like 4-(4-methoxyphenyl)butanoic acid (Delhaye et al., 2006).
Kinetics of OH Radical Reactions : Research on the reaction kinetics of 3-methoxy-3-methyl-1-butanol, a solvent used in paints and fragrances, provides insight into the chemical behavior of related molecules like 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- (Aschmann et al., 2011).
Multistep Process with Multifunctional Catalysts : A study on the synthesis of fine chemicals, including 4-(4-methoxyphenyl)-2-butanone, via a one-pot multi-step reaction using multifunctional base-acid-metal catalysts, shows an efficient and environmentally friendly approach to synthesizing these compounds (Climent et al., 2010).
Attractant Synthesis from Vanillin Derivatives : The synthesis of compounds structurally similar to 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-, from vanillin as a starting material, demonstrates their potential as fruit fly attractants (Prabawati et al., 2018).
Propriétés
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h4-7,13H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBRTONGVUXECN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460886 |
Source


|
| Record name | 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanol, 4-[(4-methoxyphenyl)methoxy]- | |
CAS RN |
119649-45-5 |
Source


|
| Record name | 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione](/img/structure/B1312661.png)
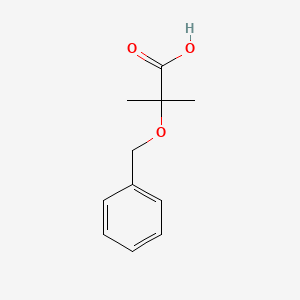
![1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine](/img/structure/B1312663.png)
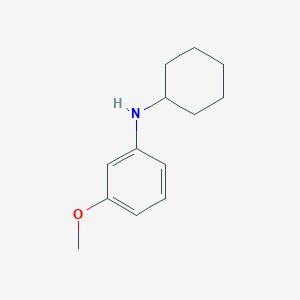
![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol](/img/structure/B1312667.png)
